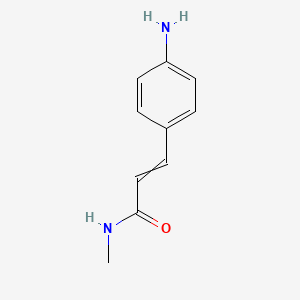
3-(4-Aminophenyl)-N-methylacrylamide
Descripción general
Descripción
3-(4-Aminophenyl)-N-methylacrylamide (APM) is an organic compound synthesized from the condensation of 4-aminophenol and N-methylacrylamide. It is a white crystalline solid with a melting point of 109-111 °C. APM is widely used in scientific research due to its unique properties, such as its ability to act as a cross-linking agent and its ability to form complexes with metal ions.
Aplicaciones Científicas De Investigación
3-(4-Aminophenyl)-N-methylacrylamide is widely used in scientific research due to its ability to act as a cross-linking agent and its ability to form complexes with metal ions. It is used as a cross-linking agent in the preparation of polymers, such as polyvinyl alcohol, polyacrylamide, and polystyrene. 3-(4-Aminophenyl)-N-methylacrylamide is also used to prepare metal complexes, such as cobalt(II) complexes, which are used in the synthesis of pharmaceuticals and other organic compounds.
Mecanismo De Acción
The mechanism of action of 3-(4-Aminophenyl)-N-methylacrylamide is not fully understood. However, it is thought to act as a cross-linking agent by forming covalent bonds between molecules. It is also thought to form complexes with metal ions by forming chelate rings.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Aminophenyl)-N-methylacrylamide are not fully understood. However, it is known to be non-toxic and non-irritating. It has also been shown to be non-mutagenic and non-carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Aminophenyl)-N-methylacrylamide has several advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and non-toxic. It is also soluble in aqueous solutions and can form complexes with metal ions. However, it is not very stable and has a low boiling point.
Direcciones Futuras
There are several potential future directions for 3-(4-Aminophenyl)-N-methylacrylamide research. One potential direction is to explore its potential applications in drug delivery systems. Another potential direction is to study its ability to form complexes with metal ions, as this could be used to synthesize new pharmaceuticals or other organic compounds. Additionally, further research into its mechanism of action and biochemical and physiological effects could be conducted. Finally, further research into its stability and boiling point could be conducted to improve its performance in laboratory experiments.
Propiedades
IUPAC Name |
3-(4-aminophenyl)-N-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-7H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMLKEOEFBYKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-N-methylacrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



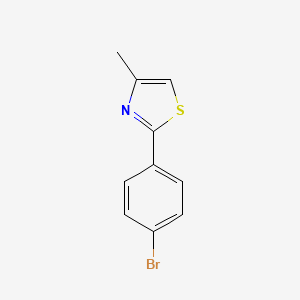
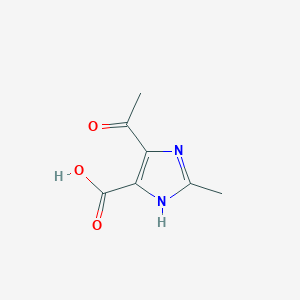
![[1-(Pyridazin-3-yl)pyrrolidin-2-yl]methanamine dihydrobromide](/img/structure/B1395431.png)
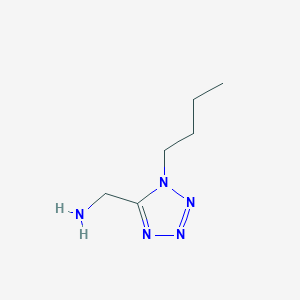
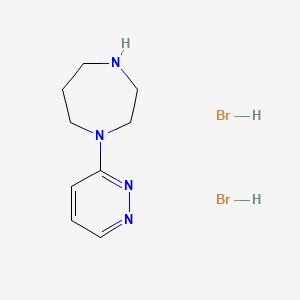
![2-[4-(Pyridin-2-yl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B1395437.png)
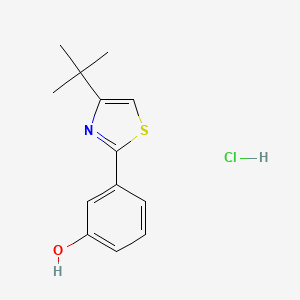
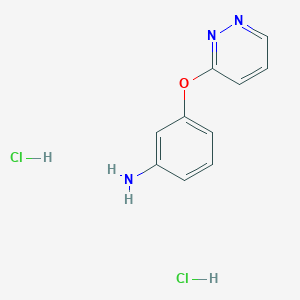
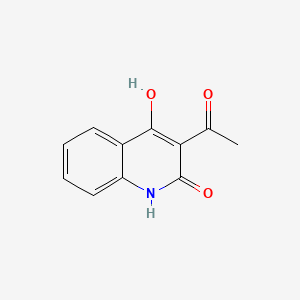
![7-hydroxy-5-oxo-N-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1395445.png)
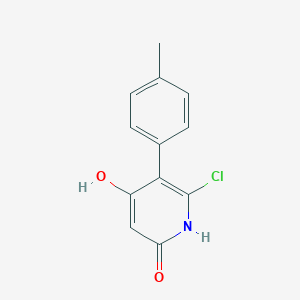
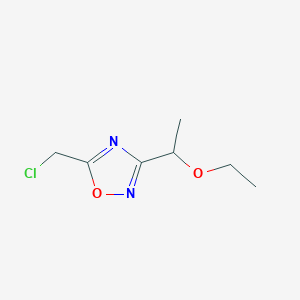

![Methyl[1-(methylsulfanyl)propan-2-yl]amine](/img/structure/B1395451.png)